

A Comparative Guide to Reference Standards for 1-(2-Tetrahydrofuroyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available Reference Standards for 1-(2-Tetrahydrofuroyl)piperazine, a key impurity of the active pharmaceutical ingredient (API) Terazosin.

This guide provides a comprehensive comparison of commercially available reference standards for 1-(2-Tetrahydrofuroyl)piperazine, also known as Terazosin Impurity N. The selection of a high-quality, well-characterized reference standard is critical for accurate analytical method development, validation, and routine quality control of pharmaceutical products. This document summarizes quantitative data from various suppliers, presents a detailed experimental protocol for analysis, and includes visualizations to aid in the selection process.

Comparison of Reference Standards

The primary form of this reference standard available is the free base, 1-(2-Tetrahydrofuroyl)piperazine. While a hydrobromide salt has been previously available, current major suppliers predominantly offer the free base. The European Pharmacopoeia (EP) also provides a reference standard for this compound under the name "Terazosin impurity N".

Supplier/Pharmacopeia	Product Name	Form	CAS Number	Purity	Analytical Method
LGC Standards	1-(2-Tetrahydrofuroyl)-piperazine	Free Base	63074-07-7	99.51% ^[1]	HPLC-ELSD ^[1]
Thermo Fisher Scientific	1-(2-Tetrahydrofuroyl)piperazine, 97%	Free Base	63074-07-7	98.1% ^[2]	GC ^[2]
European Pharmacopoeia (EP)	Terazosin impurity N CRS	Free Base	63074-07-7	"To be used as is" per monograph	HPLC (as per EP monograph)
Sigma-Aldrich	1-(2-Tetrahydrofuroyl)piperazine hydrobromide	Hydrobromide	63590-62-5	Discontinued	Not Applicable

Note: The European Pharmacopoeia reference standard is intended for use in the tests and assays prescribed in the EP monograph for Terazosin Hydrochloride. The "as is" designation implies that the purity is well-established and suitable for its intended analytical purpose without further correction.

Experimental Protocol: HPLC Analysis of 1-(2-Tetrahydrofuroyl)piperazine

The following High-Performance Liquid Chromatography (HPLC) method is adapted from the European Pharmacopoeia monograph for Terazosin and is suitable for the analysis of 1-(2-Tetrahydrofuroyl)piperazine (Terazosin Impurity N).

Objective: To determine the purity of 1-(2-Tetrahydrofuroyl)piperazine and to separate it from Terazosin and other related impurities.

Instrumentation:

- HPLC system with a UV detector
- Chromatographic data acquisition and processing software

Materials:

- Reference Standard: 1-(2-Tetrahydrofuroyl)piperazine (Terazosin Impurity N)
- Acetonitrile (HPLC grade)
- Triethylamine (for analysis)
- Phosphoric acid
- Sodium lauryl sulfate
- Water (HPLC grade)

Chromatographic Conditions:

Parameter	Value
Stationary Phase	Octylsilyl silica gel for chromatography (5 µm)
Column Dimensions	0.25 m x 4.6 mm
Mobile Phase	A mixture of 400 volumes of acetonitrile and 600 volumes of a buffer solution. The buffer solution is prepared by dissolving 2.80 g of sodium lauryl sulfate in 1000.0 mL of water, adding 11.0 mL of a solution containing 202.4 g/L of triethylamine and 230.0 g/L of phosphoric acid, and adjusting the pH to 2.5 with phosphoric acid.
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm
Injection Volume	20 µL
Column Temperature	30 °C
Run Time	Sufficient to elute all components of interest.

Procedure:

- **Standard Solution Preparation:** Accurately weigh a suitable amount of the 1-(2-Tetrahydrofuroyl)piperazine reference standard and dissolve it in the mobile phase to obtain a known concentration.
- **Sample Solution Preparation:** Prepare the sample solution to be tested at a similar concentration to the standard solution, using the mobile phase as the diluent.
- **System Suitability:** Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections, as defined in the relevant pharmacopeial chapter.
- **Analysis:** Inject the sample solution and record the chromatogram.

- **Data Analysis:** Identify the peak corresponding to 1-(2-Tetrahydrofuroyl)piperazine based on its retention time relative to the standard. Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

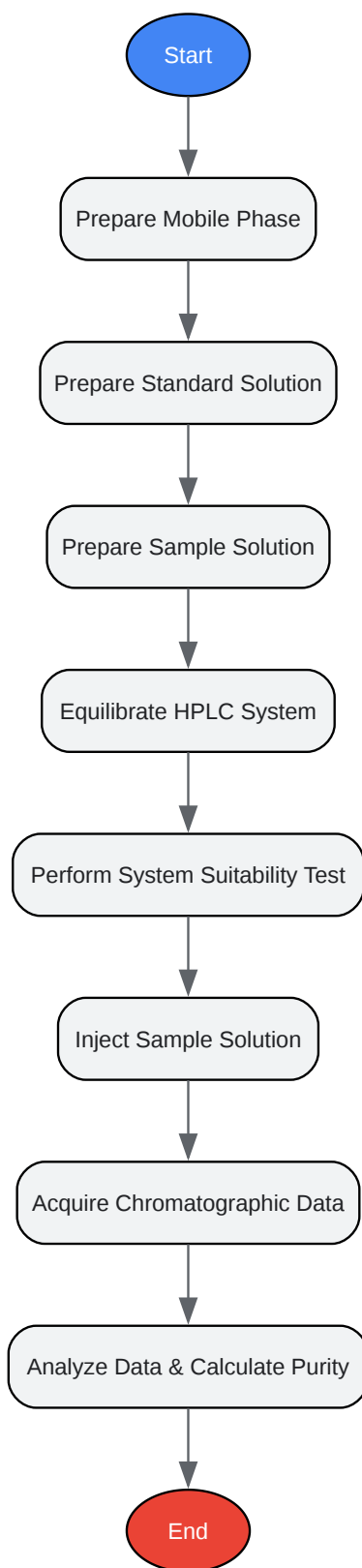
Visualizations

The following diagrams illustrate the workflow for selecting a reference standard and the experimental workflow for its analysis.



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Caption: Workflow for the selection of a chemical reference standard.



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Caption: Experimental workflow for HPLC analysis.

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